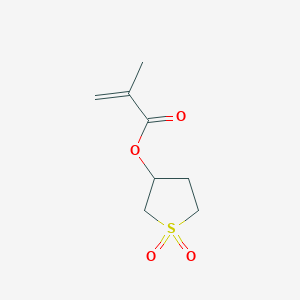
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone is a minor component of the antibiotic complex SF-1902, which is also known as globomycin. This compound was isolated from the culture of Streptomyces hygroscopicus SF-1902. It is part of a group of neutral antibiotics that have shown significant antibacterial activity. The SF-1902 complex contains several components, with SF 1902A2 being one of the newly identified members .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone involves the fermentation of Streptomyces hygroscopicus SF-1902. The fermentation broth is extracted with ethyl acetate, and the mycelia are extracted with acetone. The SF-1902 complex is then isolated by repeated chromatography over silica gel, followed by crystallization from aqueous acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods. The fermentation process is scaled up, and the extraction is performed using large volumes of solvents. The isolated complex is then purified using industrial-scale chromatography and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial activity or to study its structure-activity relationship .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include modified versions of SF 1902A2 with different alkyl chain lengths or altered amino acid residues. These modifications can significantly impact the antibacterial activity of the compound .
Scientific Research Applications
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone has several scientific research applications:
Mechanism of Action
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to these enzymes, SF 1902A2 prevents the formation of the cell wall, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone include other members of the SF-1902 complex, such as SF 1902A3, SF 1902A4a, and SF 1902A4b. These compounds share similar structures but differ in their alkyl chain lengths and amino acid residues .
Uniqueness
This compound is unique due to its specific structure, which includes a 3-hydroxy-2-methylheptanoic acid moiety. This structure contributes to its distinct antibacterial activity compared to other members of the SF-1902 complex .
Properties
CAS No. |
74504-50-0 |
|---|---|
Molecular Formula |
C30H53N5O9 |
Molecular Weight |
627.8 g/mol |
IUPAC Name |
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C30H53N5O9/c1-9-11-12-22-18(6)30(43)35(8)21(13-16(3)4)27(40)33-24(17(5)10-2)29(42)32-20(15-36)26(39)34-25(19(7)37)28(41)31-14-23(38)44-22/h16-22,24-25,36-37H,9-15H2,1-8H3,(H,31,41)(H,32,42)(H,33,40)(H,34,39) |
InChI Key |
FGESHKULHDNOBC-UHFFFAOYSA-N |
SMILES |
CCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C |
Canonical SMILES |
CCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-[2-[2-[2-[2-(2-Hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1622490.png)


![Benzo[b]thiophene-2-carboximidamide, N-hydroxy-](/img/structure/B1622493.png)



![N-[(3-nitrophenyl)methyl]cyclopropanamine](/img/structure/B1622499.png)



![2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1622506.png)
